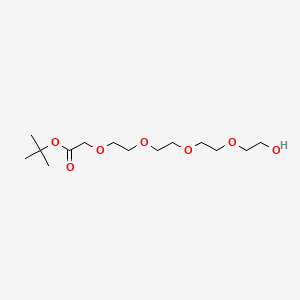

HO-PEG4-CH2COOtBu

Beschreibung

Overview of Polyethylene (B3416737) Glycol as a Foundational Polymer in Biomedical and Materials Science

Polyethylene glycol (PEG) is a synthetic polyether compound that has become a cornerstone in both biomedical and materials science due to its unique combination of properties. researchgate.netuniversci.com It is known for its excellent biocompatibility, hydrophilicity, and structural versatility. researchgate.netuniversci.com PEGs are water-soluble, non-ionic polymers that are generally considered non-toxic and non-immunogenic, making them suitable for a wide array of applications within the body. sigmaaldrich.comnih.gov

In the biomedical field, PEG is extensively used in drug delivery systems, tissue engineering, and for the surface modification of proteins and other biological materials. researchgate.netuniversci.comsigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic properties of therapeutic agents. sigmaaldrich.comsigmaaldrich.com This modification can enhance the solubility and stability of drugs, prolong their circulation time in the bloodstream, and reduce their degradation. universci.comresearchgate.net Furthermore, PEG-based hydrogels, which are three-dimensional polymer networks swollen with water, are widely used as scaffolds for cell culture and in regenerative medicine due to their resistance to protein adhesion. sigmaaldrich.comsigmaaldrich.com

The versatility of PEG stems from its simple, repeating ethylene (B1197577) oxide units. chempep.com The length of the polymer chain can be precisely controlled, which in turn influences its physical properties, ranging from viscous liquids for low molecular weight PEGs to waxy solids for those with higher molecular weights. universci.com This tunability allows for the creation of materials with tailored characteristics for specific applications. researchgate.net

The Significance of Functionalized PEG Linkers in Enabling Complex Molecular Architectures

Functionalized PEG linkers are crucial tools in modern chemistry, serving as flexible spacers to connect different molecular entities and create complex, multi-component systems. chempep.com These linkers retain the beneficial properties of the PEG backbone—such as water solubility and biocompatibility—while introducing reactive functional groups at their ends. researchgate.netchempep.com This allows for the covalent attachment of a wide variety of molecules, including drugs, proteins, and targeting ligands. researchgate.net

The architecture of the PEG linker, including its length and the nature of its functional groups, can be tailored to optimize the performance of the conjugate. nih.gov The flexibility of the PEG chain can provide the necessary spatial separation between conjugated molecules, ensuring that each component can function effectively. chempep.com By carefully selecting the PEG linker, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of complex molecules, leading to more effective and targeted therapies. researchgate.netnih.gov

Specific Context of HO-PEG4-CH2COOtBu as a Heterobifunctional PEG Building Block

This compound is a specific type of functionalized PEG known as a heterobifunctional linker. chemicalbook.com This means it possesses two different reactive functional groups at its termini: a hydroxyl (-OH) group and a tert-butyl ester protected carboxylic acid (-CH2COOtBu) group. chemicalbook.com The "PEG4" designation indicates that the linker contains four repeating ethylene glycol units.

This heterobifunctional nature makes this compound a versatile building block in organic synthesis and bioconjugation. biochempeg.comchemicalbook.com The hydroxyl group can be used for further chemical modifications or for attachment to other molecules. chemicalbook.com The tert-butyl ester serves as a protecting group for the carboxylic acid. This protection is stable under many reaction conditions but can be readily removed using acid to reveal the free carboxylic acid, which can then be used for subsequent coupling reactions. chemicalbook.com

This compound is frequently utilized in the synthesis of more complex molecules, including PROTACs, where a linker is needed to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. chemicalbook.commedchemexpress.com The defined length of the PEG4 spacer provides control over the distance between the two ends of the linker, while its hydrophilic character enhances the solubility of the resulting conjugate in aqueous environments. chemicalbook.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 169751-72-8. biochempeg.comchemicalbook.com |

| Molecular Formula | C14H28O7. biochempeg.comchemicalbook.com |

| Molecular Weight | 308.37 g/mol . biochempeg.comchemicalbook.com |

| Appearance | Colorless to light yellow liquid. chemicalbook.com |

| Functional Groups | Hydroxyl (-OH), tert-butyl protected carboxyl group. chemicalbook.com |

| Primary Use | Heterobifunctional PEG linker for synthesis and bioconjugation. biochempeg.comchemicalbook.com |

| Solubility | Soluble in Water, DMSO, DCM, DMF. chemicalbook.com |

| Storage | 2-8°C or -5°C, kept in dry conditions away from sunlight. biochempeg.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZDNYVRTZIPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioconjugation Strategies Utilizing Ho Peg4 Ch2cootbu

General Principles of Bioconjugation and Linker Design

The formation of stable bioconjugates relies on the creation of covalent bonds between the linker and the molecules to be joined. This is achieved by utilizing specific reactive groups on the linker that can react with functional groups present on the biomolecules, such as primary amines (e.g., on lysine (B10760008) residues) or sulfhydryl groups (e.g., on cysteine residues). thermofisher.com

Commonly targeted functional groups and the corresponding reactive groups used in bioconjugation are summarized in the table below.

| Target Functional Group | Reactive Group on Linker | Resulting Covalent Bond |

| Primary Amine (-NH2) | NHS Ester | Amide |

| Imidoester | Amidine | |

| Aldehyde | Schiff Base (reducible to secondary amine) | |

| Sulfhydryl (-SH) | Maleimide | Thioether |

| Haloacetamide | Thioether | |

| Carboxyl (-COOH) | Amine (with carbodiimide) | Amide |

| Hydroxyl (-OH) | Isocyanate | Urethane |

Data compiled from various sources. thermofisher.combiochempeg.com

The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as HO-PEG4-CH2COOtBu, into bioconjugates can significantly enhance their physicochemical and pharmacological properties. biochempeg.com PEG is a hydrophilic, flexible, and biocompatible polymer. biochempeg.com

Key benefits of using PEG linkers include:

Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic molecules, which is particularly beneficial for drug delivery applications. biochempeg.com

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, leading to a longer circulation half-life in vivo. nih.gov

Reduced Immunogenicity: The PEG chain can shield antigenic sites on a biomolecule, reducing its recognition by the immune system and thereby lowering its immunogenic potential. nih.gov

The properties imparted by the PEG linker are influenced by its length and structure. The discrete chain length of monodisperse PEGs allows for the creation of well-defined conjugates with consistent properties. researchgate.net

Coupling Reactions Involving the Hydroxyl Moiety of this compound

The terminal hydroxyl group of this compound provides a reactive site for various conjugation strategies while the protected carboxyl group remains inert.

The hydroxyl group can react with a carboxylic acid to form an ester linkage. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), which activates the carboxylic acid. biochempeg.com While PEGs can undergo esterification, it's noted that these reactions can be reversible. nih.gov The reactivity in esterification can be influenced by steric hindrance, with primary alcohols being the most reactive. researchgate.net

General Esterification Scheme: this compound + R-COOH --(Coupling Agent)--> R-COO-PEG4-CH2COOtBu

A more stable linkage can be achieved through the formation of an ether bond. The Williamson ether synthesis is a common method where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. nih.gov This approach is foundational in the stepwise synthesis of monodisperse PEGs. nih.gov

Alternatively, PEG epoxides can react with hydroxyl groups, typically at a higher pH (8.5-9.5), to form an ether linkage. biochempeg.com

General Williamson Ether Synthesis Scheme:

this compound + Base --> ⁻O-PEG4-CH2COOtBu

⁻O-PEG4-CH2COOtBu + R-X --> R-O-PEG4-CH2COOtBu + X⁻ (where X is a halide)

Coupling Reactions Involving the Deprotected Carboxyl Moiety of this compound (Post-deprotection)

The tert-butyl (tBu) group serves as a protecting group for the carboxylic acid, preventing it from reacting prematurely. nih.gov Deprotection is necessary to reveal the free carboxyl group for subsequent conjugation reactions. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. nih.govnih.gov Harsh conditions such as strong acids or high temperatures are often required for deprotecting tert-butyl esters. nih.gov However, milder methods are also being developed. nih.govorganic-chemistry.org

Once deprotected to yield HO-PEG4-CH2COOH, the now-available carboxylic acid can be activated for reaction with primary amines to form stable amide bonds. A widely used method for this activation is the use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). nih.govresearchgate.net The EDC/NHS chemistry converts the carboxylic acid into an NHS ester, which is highly reactive towards primary amines under physiological or slightly alkaline conditions. thermofisher.combiochempeg.com

Deprotection and Amide Bond Formation Scheme:

this compound --(Acid)--> HO-PEG4-CH2COOH

HO-PEG4-CH2COOH + EDC/NHS --> HO-PEG4-CH2CO-NHS

HO-PEG4-CH2CO-NHS + R-NH2 --> HO-PEG4-CH2CONH-R

This two-step approach allows for the controlled, directional synthesis of complex bioconjugates.

Amide Bond Formation via Activated Esters (e.g., NHS Esters)

One of the most prevalent methods for bioconjugation is the formation of a stable amide bond between a carboxyl group and a primary amine. This is often achieved by converting the carboxylic acid into a more reactive "activated ester." N-hydroxysuccinimide (NHS) esters are among the most common and effective activated esters used for this purpose. glenresearch.comthermofisher.com

The process is a two-step reaction. First, the carboxyl group of the deprotected linker (HO-PEG4-CH2COOH) is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com This reaction forms a semi-stable NHS ester. thermofisher.com In the second step, this amine-reactive NHS ester is introduced to a solution containing the target biomolecule (e.g., a protein or antibody). The NHS ester reacts efficiently with primary amines (-NH2), found on lysine residues and the N-terminus of proteins, to form a highly stable covalent amide bond. broadpharm.comprecisepeg.combroadpharm.com The reaction releases N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com

This coupling reaction is typically performed in buffers with a pH range of 7.2 to 9. thermofisher.combroadpharm.com The hydrophilic PEG4 spacer of the linker helps to improve the solubility of the molecule in aqueous buffers, which is crucial for reactions involving biological macromolecules. biochempeg.com

Table 1: Reaction Parameters for NHS Ester Activation and Coupling

| Parameter | Activation Step (Carboxyl to NHS Ester) | Coupling Step (NHS Ester to Amine) |

| Reactants | HO-PEG4-CH2COOH, EDC, NHS | Amine-reactive PEG4-NHS ester, Biomolecule with -NH2 |

| Typical pH | 4.5 - 7.2 | 7.2 - 8.5 |

| Common Buffers | MES (non-amine, non-carboxylate) | PBS, Borate, Bicarbonate |

| Product | HO-PEG4-CH2CO-NHS | Biomolecule-NH-CO-CH2-PEG4-OH |

| Byproduct | Soluble urea (B33335) derivative | N-hydroxysuccinimide (NHS) |

Other Carboxyl-Mediated Couplings (e.g., Carbodiimide Chemistry)

While the two-step NHS-ester method is highly efficient, it is also possible to form an amide bond in a single-pot reaction using carbodiimide chemistry. Carbodiimides like EDC are considered "zero-length" crosslinkers because no part of the reagent itself becomes incorporated into the final covalent bond between the two molecules. thermofisher.com

In this approach, EDC activates the carboxylic acid of the deprotected linker to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine from the target biomolecule. The reaction results in the formation of a stable amide bond, with the EDC being released as a soluble urea byproduct. thermofisher.com

However, the O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the original carboxyl group and reducing coupling efficiency. researchgate.net To overcome this, NHS is often included in the one-pot reaction mixture. The presence of NHS allows for the conversion of the more transient O-acylisourea intermediate into the more stable NHS ester, which then reacts with the amine as previously described. thermofisher.com The inclusion of NHS has been shown to significantly enhance the efficiency of carbodiimide-mediated coupling reactions. researchgate.net

Advanced Bioconjugation Techniques Facilitated by PEG Linkers

The versatility of the this compound structure extends beyond simple amide bond formation. By modifying its terminal hydroxyl or carboxyl groups, this linker can be adapted for use in a variety of advanced, highly specific bioconjugation techniques.

Enzyme-Mediated Conjugation

Enzymatic methods offer unparalleled specificity for bioconjugation, allowing linkers to be attached to precise locations on a protein. researchgate.net Enzymes such as transglutaminase and sortase A recognize specific peptide sequences and catalyze the formation of a covalent bond at that site. researchgate.netnih.gov

Derivatives of this compound can be synthesized to act as substrates for these enzymes. For instance, the hydroxyl group can be converted to an amine, yielding H2N-PEG4-CH2COOtBu. This amino-PEG linker can then serve as a substrate for microbial transglutaminase (mTG), which catalyzes the formation of an isopeptide bond between a glutamine residue on a target protein and the primary amine of the PEG linker. nih.gov

Table 3: Examples of Enzyme Systems for Site-Specific Bioconjugation

| Enzyme | Target Residue/Tag on Protein | Required Moiety on PEG Linker | Resulting Linkage |

| Microbial Transglutaminase (mTG) | Glutamine (Q), often in a specific "Q-tag" sequence | Primary Amine (-NH2) | Isopeptide bond |

| Sortase A (SrtA) | C-terminal LPXTG motif | N-terminal Glycine oligomer (e.g., GGG) | Amide bond |

| Tyrosinase/Peroxidase | Tyrosine (Y) | Phenol or other suitable substrate | C-C or C-O bond |

Applications of Ho Peg4 Ch2cootbu in Medicinal Chemistry and Drug Discovery

Role as a PROTAC Linker Component

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. medchemexpress.com These molecules consist of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. medchemexpress.comexplorationpub.com The linker is a critical component that significantly influences the efficacy of the PROTAC. windows.netmtoz-biolabs.com

The rational design of PROTACs involves careful consideration of the three components: the POI ligand, the E3 ligase ligand, and the linker. The linker's primary role is to bridge the two ligands, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). creative-biolabs.comelifesciences.org The formation of this complex is the essential first step for the subsequent ubiquitination and degradation of the target protein. elifesciences.org

Length: The linker must be long enough to allow the POI and E3 ligase to bind simultaneously without steric hindrance, yet not so long that it prevents the necessary proximity for ubiquitination. explorationpub.comarxiv.org

Composition: The chemical makeup of the linker influences its hydrophilicity, flexibility, and ability to interact with the surrounding environment. explorationpub.commtoz-biolabs.com PEG-based linkers, like those derived from HO-PEG4-CH2COOtBu, are frequently used due to their flexibility and ability to improve solubility. mtoz-biolabs.combiochempeg.com

Flexibility and Rigidity: The linker's flexibility can impact the entropy of ternary complex formation. While flexible linkers like PEG chains can allow for adjustments in binding angles, they can also introduce high binding entropy. mtoz-biolabs.com Introducing some rigidity can sometimes lead to more stable ternary complexes. windows.net

Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands can significantly affect the geometry of the ternary complex and, consequently, the degradation efficiency. elifesciences.org

The length and composition of the linker are paramount in determining the efficacy of a PROTAC. explorationpub.commtoz-biolabs.com These factors directly influence the stability and geometry of the ternary complex, which are critical for efficient protein degradation. elifesciences.orgarxiv.org

Linker Length:

The distance between the POI and the E3 ligase is dictated by the linker length. An optimal length is crucial for productive ternary complex formation. arxiv.org

Too short: A linker that is too short can lead to steric clashes between the two proteins, preventing them from binding simultaneously and forming the ternary complex. explorationpub.comwindows.net

Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for the E3 ligase to transfer ubiquitin to the target protein. explorationpub.commtoz-biolabs.com

Studies have shown that the optimal linker length can vary significantly depending on the specific POI and E3 ligase pair. explorationpub.com For instance, a study on ERα targeting PROTACs found that a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com

Linker Composition:

The chemical nature of the linker impacts several key properties of the PROTAC, including its solubility, cell permeability, and the stability of the ternary complex. explorationpub.comwindows.net

Hydrophilicity: PEG-based linkers, such as those incorporating the PEG4 unit from this compound, are often employed to increase the water solubility of the PROTAC molecule. mtoz-biolabs.combiochempeg.com This can improve its pharmacokinetic properties and cell permeability. explorationpub.com

Flexibility: The flexible nature of PEG chains allows the PROTAC to adopt various conformations, which can be advantageous in finding a productive orientation for ternary complex formation. mtoz-biolabs.com However, excessive flexibility can also be detrimental. mtoz-biolabs.com

Interactions: The linker itself can form interactions with the POI and E3 ligase, contributing to the stability of the ternary complex. The oxygen atoms in a PEG linker, for example, can participate in hydrogen bonding. explorationpub.com

The bifunctional nature of this compound, with its terminal hydroxyl and protected carboxylic acid groups, makes it a ready building block for PROTAC synthesis. purepeg.compurepeg.compurepeg.com The hydroxyl group can be modified to attach to one of the ligands, while the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to the other ligand.

While specific PROTACs synthesized directly from this compound are proprietary and detailed in patents or specialized literature, its derivatives are commonly listed as PROTAC linkers. sigmaaldrich.com For example, the corresponding amino-functionalized version, NH2-PEG4-CH2COOtBu, is explicitly described as a PEG-based PROTAC linker used in the synthesis of various PROTACs. This highlights the utility of the underlying PEG4-CH2COOtBu scaffold in constructing these targeted protein degraders.

The general synthetic strategy often involves a stepwise approach:

Coupling the linker to one of the ligands (either the POI ligand or the E3 ligase ligand). mtoz-biolabs.com

Deprotecting the other end of the linker.

Coupling the second ligand to the deprotected linker. mtoz-biolabs.com

The choice of which ligand to attach first can depend on the specific chemistry and functional groups present on the ligands. mtoz-biolabs.com

Utilization in Peptide and Protein Conjugation

The covalent attachment of PEG chains, a process known as PEGylation, to peptides and proteins is a well-established strategy to improve their therapeutic properties. preprints.orgmdpi.comucl.ac.be this compound is a valuable reagent in this context, offering a discrete length PEG spacer that can be precisely incorporated into biomolecules. purepeg.compurepeg.compurepeg.com

Enhancement of Peptide Solubility and Bioavailability

Furthermore, improved solubility can contribute to enhanced bioavailability. biocompare.commdpi.com For a peptide to be effective, it must be absorbed and remain in circulation long enough to reach its target. mdpi.comnih.gov By preventing aggregation and improving its concentration in biological fluids, PEGylation with linkers like this compound can lead to more consistent and effective absorption. biocompare.comnih.gov

Table 1: Research Findings on Peptide Solubility and Bioavailability

| Research Area | Finding | Implication for this compound |

| Peptide Solubility | Hydrophilic amino acid residues increase solubility in aqueous solutions. jpt.com | The hydrophilic PEG chain of this compound can be conjugated to peptides to increase their overall water solubility. |

| Peptide Bioavailability | Low molecular weight and hydrophilic properties can favor passive diffusion across the intestinal epithelium. mdpi.com | Conjugation with the relatively small and hydrophilic this compound may improve the absorption of certain peptides. |

| Formulation Challenges | Incomplete solubilization of peptides can lead to inaccurate dosing and reduced efficacy. sb-peptide.com | Utilizing this compound to create more soluble peptide conjugates can lead to more reliable and effective drug formulations. |

| Improving Permeability | Introduction of polar side chains can significantly improve the aqueous solubility of cyclic peptides. chemrxiv.org | The polar PEG chain of this compound serves a similar function, enhancing the solubility of conjugated peptides. |

Shielding from Immune Response and Enzymatic Degradation

Peptides and proteins introduced into the body can be recognized as foreign, triggering an immune response and rapid clearance. mdpi.comucl.ac.be They are also susceptible to degradation by proteolytic enzymes. biocompare.comgoogle.com PEGylation creates a hydrophilic, flexible cloud around the biomolecule. ucl.ac.benih.gov This steric hindrance effectively shields the peptide or protein from the body's immune system and from access by degrading enzymes. ucl.ac.benih.gov The conjugation of this compound can therefore prolong the circulation half-life of therapeutic peptides and proteins, allowing them to exert their therapeutic effect for a longer duration. nih.govbiocompare.com

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound and similar PEG derivatives are valuable in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. peptide.comnih.gov In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. nih.govresearchgate.netreddit.com PEG linkers can be incorporated into this process to introduce a spacer between the peptide and the solid support or between different domains of a complex peptide. peptide.comrsc.org

The use of a PEG linker like this compound can improve the solvation of the growing peptide chain within the resin, potentially leading to higher coupling efficiencies and purer final products. peptide.com The defined length of the monodisperse PEG4 chain allows for precise control over the spacing and architecture of the synthesized peptide. peptide.com The terminal hydroxyl group can be anchored to the resin, while the protected carboxylic acid allows for the subsequent coupling of the first amino acid after deprotection.

Contributions to Nanomedicine and Drug Delivery Systems

Nanomedicine utilizes engineered nanostructures for the diagnosis and treatment of disease. nih.govnih.gov this compound plays a significant role in this field by enabling the surface modification of nanoparticles and the creation of advanced drug delivery systems. purepeg.comaxispharm.compurepeg.com

Surface Functionalization of Nanoparticles

The surface properties of nanoparticles are critical determinants of their behavior in a biological environment. nih.govrsc.orgrsc.org Unmodified nanoparticles can be rapidly cleared by the immune system and may exhibit toxicity. nih.gov Surface functionalization with PEG chains, often referred to as PEGylation, is a widely used strategy to improve the biocompatibility and circulation time of nanoparticles. nih.govcd-bioparticles.net

This compound is an ideal reagent for this purpose. Its hydroxyl group can be used to attach the linker to the nanoparticle surface through various chemical reactions. cd-bioparticles.net The PEG chain then extends from the surface, creating a hydrophilic and protective layer. nih.gov This layer reduces non-specific protein adsorption and recognition by the immune system, leading to what is often called a "stealth" effect that prolongs the nanoparticle's time in circulation. preprints.orgmdpi.com The terminal tert-butyl protected carboxyl group can be deprotected to a carboxylic acid, which can then be used to conjugate targeting ligands, drugs, or imaging agents to the nanoparticle surface. dur.ac.uk

Table 2: Research Findings on Nanoparticle Surface Functionalization

| Research Area | Finding | Implication for this compound |

| Nanoparticle Biocompatibility | Surface modification is key to improving biocompatibility and reducing cytotoxicity of nanoparticles. nih.govrsc.org | The hydrophilic PEG chain of this compound can be used to create a biocompatible coating on nanoparticles. |

| "Stealth" Effect | PEGylation of nanoparticles can help them evade the immune system, increasing their circulation time. preprints.orgmdpi.com | Surface functionalization with this compound can impart "stealth" properties to nanoparticles. |

| Controlled Functionalization | Heterobifunctional linkers allow for the sequential attachment of different molecules to a nanoparticle surface. nih.gov | The orthogonal protecting groups of this compound enable controlled, multi-step surface functionalization. |

| Tuning Nanoparticle Properties | The length and density of PEG chains on a nanoparticle surface can influence its biological interactions. nih.gov | The defined length of the PEG4 chain in this compound allows for precise control over the surface architecture. |

| Molecular Surface Functionalization | Molecular ligands on nanoparticle surfaces can influence their catalytic activity. berkeley.edu | While not its primary use, the ability to attach molecules via this compound could be explored for tuning nanoparticle catalytic properties. |

PEGylation for Improved Drug Delivery and Efficacy

The ultimate goal of many nanomedicine strategies is to improve the delivery of therapeutic agents to their target sites, thereby increasing efficacy and reducing side effects. nih.govpreprints.org PEGylation with linkers such as this compound is a key enabling technology in this endeavor. purepeg.comachmem.compreprints.org By incorporating this linker into drug delivery systems, such as liposomes, micelles, or polymer-drug conjugates, their pharmacokinetic and pharmacodynamic profiles can be significantly enhanced. nih.govpreprints.org The improved circulation time and reduced immunogenicity afforded by the PEG chain allow more of the drug to reach its target. preprints.orgmdpi.comucl.ac.be

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | tert-butyl 2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate |

| PEG | Polyethylene (B3416737) glycol |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HOBt | Hydroxybenzotriazole |

| DIEA | N,N-Diisopropylethylamine |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/N-Hydroxybenzotriazole |

| GRGDS | Glycyl-L-arginyl-glycyl-L-aspartyl-L-serine |

| SUMO-1 | Small Ubiquitin-like Modifier 1 |

Development of Diagnostic Tools and Imaging Agents

The chemical compound this compound, also known as tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate, serves as a critical building block in the field of medicinal chemistry, particularly in the creation of advanced diagnostic tools and imaging agents. biochempeg.comclearsynth.com Its structure, featuring a discrete tetraethylene glycol (PEG4) chain, a terminal hydroxyl group (-OH), and a tert-butyl protected carboxyl group (-COOtBu), provides a versatile platform for the synthesis of complex bioconjugates. axispharm.comscbt.com

PEG linkers, in general, are integral to the design of diagnostic probes for applications such as immunoassays, biosensors, and in vivo imaging. creative-biogene.com The incorporation of a PEG chain, like the PEG4 unit in this compound, offers several advantages. It enhances the hydrophilicity and solubility of the resulting conjugate in aqueous media, which is crucial for biological applications. creative-biogene.comaxispharm.comaxispharm.com Furthermore, PEG linkers can improve the stability of diagnostic agents, prolong their circulation time in the body, and reduce potential immunogenicity by shielding the conjugate from the immune system. creative-biogene.comfcad.com

The heterobifunctional nature of this compound is key to its utility. axispharm.com The terminal hydroxyl group and the protected carboxylic acid allow for a controlled, stepwise conjugation process. The hydroxyl group can be reacted or modified, while the tert-butyl ester protects the carboxylic acid. axispharm.comlumiprobe.com This protecting group can later be removed under acidic conditions to reveal a free carboxylic acid, which is then available to react with other molecules, such as the amine group of a targeting protein or peptide. chemicalbook.com This allows for the precise assembly of a diagnostic agent, which typically consists of a targeting molecule (e.g., an antibody), the linker, and a signaling molecule (e.g., a fluorescent dye, a radioisotope chelator). axispharm.com

Research Findings in Optical Imaging Probes

Detailed research has demonstrated the practical benefits of using short PEG linkers in the construction of imaging probes. A notable study focused on improving targeted, activatable monoclonal antibody (mAb)-Indocyanine Green (ICG) optical imaging probes. nih.gov In this research, a PEG4 linker was inserted between the ICG dye and the antibody.

The introduction of the PEG4 linker had two significant effects:

Reduced Lipophilicity : The PEG4 linker successfully decreased the lipophilicity of the ICG dye. This is important because high lipophilicity can lead to non-specific binding and background signal in imaging. nih.gov

Increased Covalent Binding : The use of the PEG4 linker significantly increased the percentage of stable, covalent bonds between the ICG dye and the antibody. This ensures the imaging agent remains intact until it reaches its target, improving signal specificity. nih.gov

The impact of the PEG linker on the lipophilicity of the ICG dye is summarized in the table below.

Table 1: Lipophilicity of ICG Derivatives LogP, the logarithm of the partition coefficient, is a measure of lipophilicity; lower values indicate lower lipophilicity.

| Compound | LogP Value (± Standard Deviation) | Reference |

|---|---|---|

| ICG (Indocyanine Green) | 1.81 ± 0.06 | nih.gov |

| PEG4-ICG | 0.64 ± 0.06 | nih.gov |

| PEG8-ICG | -0.03 ± 0.02 | nih.gov |

These findings highlight how the specific PEG4 linker enhances the physicochemical properties of the imaging agent, leading to higher-quality probes with better tumor-to-background ratios, especially for imaging lesions near organs with high background signal like the liver. nih.gov

Application in Other Imaging Modalities

The utility of PEG linkers with a protected carboxyl group extends to other types of imaging agents. For instance, a related compound, tert-Butyl 12-amino-4,7,10-trioxadodecanoate (an amino-PEG3-t-butyl ester), has been used as a linker in the synthesis of phthalocyanine-peptide conjugates. chemicalbook.com These conjugates are developed as potential fluorescence imaging agents for cancers that overexpress specific targets like the epidermal growth factor receptor (EGFR). chemicalbook.com This further illustrates the role of this class of linkers in connecting targeting moieties to signaling components for diagnostic purposes.

Research Directions and Future Perspectives

Computational Modeling and Rational Design of PEG-based Linkers

The design of effective polyethylene (B3416737) glycol (PEG)-based linkers, including structures like HO-PEG4-CH2COOtBu, is increasingly benefiting from computational modeling and rational design strategies. mdpi.comcreative-biolabs.com These approaches aim to predict and optimize linker properties, such as length, flexibility, and solubility, to enhance the performance of the final conjugate, be it a PROTAC (Proteolysis Targeting Chimera) or a PEGylated therapeutic.

Key aspects of computational modeling in this area include:

Conformational Analysis: Understanding the three-dimensional shapes a PEG linker can adopt is crucial for predicting how it will position the two molecules it connects. This is particularly important in PROTACs, where the linker must facilitate the formation of a stable ternary complex between a target protein and an E3 ligase. nih.gov

Structure-Property Relationships: Computational models can help elucidate how a linker's chemical structure influences its physical properties. For instance, the hydrophilic nature of the PEG chain in this compound contributes to the water solubility of the entire molecule, a critical factor for many biological applications. nih.govchempep.com

Predictive Modeling: By leveraging existing data, machine learning and artificial intelligence (AI) models are being developed to predict the efficacy of different linker designs. mdpi.com These models can screen vast virtual libraries of potential linkers to identify candidates with the desired characteristics, such as optimal length and hydrophobicity, before they are synthesized in the lab. mdpi.com

Recent research has highlighted the importance of linker length and composition in the effectiveness of PROTACs. nih.gov For example, studies have shown that even small changes in the number of PEG units can significantly impact the degradation efficiency of the target protein. nih.gov Computational tools can help researchers systematically explore this "linker space" to identify the optimal design for a given target. creative-biolabs.comnih.gov

The table below summarizes the key considerations in the rational design of PEG-based linkers and how computational modeling can address them.

| Design Consideration | Computational Approach | Rationale |

| Linker Length | Molecular Dynamics Simulations | Optimizes the distance and orientation between the linked moieties to ensure proper biological function, such as the formation of a stable ternary complex in PROTACs. creative-biolabs.comnih.gov |

| Flexibility vs. Rigidity | Conformational Searching Algorithms | Balances the need for the linker to adopt multiple conformations with the entropic cost of doing so. Some rigidity can be beneficial for pre-organizing the binding partners. creative-biolabs.comnih.gov |

| Solubility | Solvation Free Energy Calculations | Ensures the final conjugate is soluble in aqueous environments, which is essential for most biological applications. The PEG component generally enhances water solubility. nih.gov |

| Chemical Stability | Quantum Mechanics Calculations | Predicts the linker's susceptibility to degradation under physiological conditions, ensuring it remains intact until it has performed its function. |

By integrating computational modeling into the design process, researchers can move beyond empirical, trial-and-error approaches and rationally engineer PEG-based linkers with tailored properties for specific applications. This will accelerate the development of more effective and precisely targeted therapeutics.

Expanding the Scope of this compound in Chemical Biology

The unique properties of this compound make it a valuable tool in chemical biology, a field that uses chemical techniques to solve biological problems. wiley.com Its heterobifunctional nature, with a hydroxyl group at one end and a protected carboxylic acid at the other, allows for the sequential and controlled conjugation of different molecules. biochempeg.com The PEG4 spacer provides water solubility and flexibility, which are often desirable in biological systems. chempep.com

Current and potential applications of this compound in chemical biology include:

Bioconjugation: This is a primary application where the linker is used to connect various molecules, such as peptides, proteins, antibodies, and fluorescent dyes. chempep.com The ability to create these conjugates under mild conditions helps to preserve the biological activity of the attached molecules. chempep.com

PROTACs: As previously discussed, this compound is a common building block for PROTACs, which are designed to induce the degradation of specific proteins within cells. medchemexpress.commedchemexpress.com The linker's role is to bring the target protein and an E3 ubiquitin ligase into close proximity. medchemexpress.commedchemexpress.com

Surface Modification: The linker can be used to modify the surfaces of materials, such as nanoparticles or microarrays, to attach biomolecules. biochempeg.com This is useful for creating biosensors, diagnostic tools, and targeted drug delivery systems. creativepegworks.comcreativepegworks.com

Chemical Genetics: In this field, small molecules are used to perturb protein function, providing insights into biological pathways. wiley.com this compound can be used to synthesize probes that can be used to study protein-protein interactions or to deliver a small molecule to a specific cellular location.

The following table details some of the specific research findings related to the use of PEG linkers in chemical biology.

| Application Area | Research Finding | Reference |

| PROTACs | The length of the PEG linker can influence the selectivity of protein degradation. For example, a longer PEG linker favored the degradation of CRABP-I, while a shorter one was more selective for CRABP-II. | nih.gov |

| Bioconjugation | PEGylation of proteins can increase their stability and half-life in the bloodstream, reducing the need for frequent dosing. | biochempeg.com |

| Drug Delivery | PEGylated nanoparticles can be used to encapsulate and protect drugs from degradation, allowing for sustained release and targeted delivery. | mdpi.com |

| Targeted Therapy | PEG linkers are used in antibody-drug conjugates (ADCs) to connect a cytotoxic drug to an antibody that specifically targets cancer cells. | biochempeg.com |

As our understanding of complex biological systems grows, so too will the demand for sophisticated chemical tools. The versatility of this compound ensures that it will continue to be a valuable component in the development of novel probes and therapeutics in the ever-evolving field of chemical biology.

Novel Synthetic Strategies for Enhanced Purity and Scalability

The increasing demand for well-defined PEG linkers like this compound in pharmaceutical and research applications necessitates the development of synthetic methods that are not only efficient but also scalable and produce high-purity products. researchgate.net Traditional methods for synthesizing functionalized PEGs can sometimes be plagued by issues such as incomplete reactions, the formation of byproducts, and difficulties in purification, especially on a large scale. researchgate.netthieme-connect.com

Recent advancements in synthetic chemistry offer promising solutions to these challenges:

Solid-Phase Synthesis: This technique, commonly used for peptides and oligonucleotides, has been adapted for the stepwise synthesis of monodisperse PEGs. nih.gov By anchoring the growing PEG chain to a solid support, excess reagents and byproducts can be easily washed away, simplifying purification and allowing for the precise control of the PEG chain length. nih.gov This method has been shown to produce high-purity PEG derivatives without the need for column chromatography. nih.gov

Improved Functionalization Strategies: Researchers are exploring more robust and efficient methods for introducing functional groups onto the PEG backbone. For example, the use of carbamate (B1207046) linkages has been shown to provide a high-fidelity route to functionalized PEGs with improved stability compared to traditional ester linkages. researchgate.net Other strategies involve the use of protecting groups that can be removed under mild conditions, minimizing side reactions. mdpi.com

Novel Purification Techniques: The oily nature of many PEG compounds can make them difficult to purify using standard techniques. thieme-connect.com An innovative approach involves the complexation of PEG-containing molecules with magnesium chloride, which causes them to precipitate as a solid. thieme-connect.com This allows for easy separation from impurities, and the pure PEG compound can be recovered by a simple aqueous workup. thieme-connect.com

The table below highlights some of the key challenges in PEG synthesis and how novel strategies are addressing them.

| Challenge | Novel Strategy | Advantages |

| Polydispersity | Solid-Phase Synthesis | Produces monodisperse PEGs with a defined molecular weight. nih.gov |

| Incomplete Reactions | Optimized Reaction Conditions (e.g., temperature, solvent, reagent concentration) | Drives reactions to completion, increasing yield and purity. numberanalytics.com |

| Byproduct Formation | High-Fidelity Functionalization (e.g., carbamate linkages) | Minimizes side reactions, leading to a cleaner product. researchgate.net |

| Purification Difficulties | Complexation with Metal Salts (e.g., MgCl2) | Allows for the easy isolation of PEG compounds as solids, avoiding chromatography. thieme-connect.com |

The development of these and other innovative synthetic and purification methods will be crucial for meeting the growing demand for high-quality this compound and other PEG linkers. By making these essential building blocks more readily available and affordable, these advancements will help to accelerate research and development in a wide range of fields, from drug discovery to materials science.

Exploration of this compound in Materials Science

The unique combination of a hydrophilic PEG chain and reactive end groups makes this compound a versatile building block for the creation of advanced materials with tailored properties. biochempeg.comopenaccessjournals.com In materials science, this linker can be used to impart biocompatibility, improve solubility, and introduce specific functionalities to a wide range of materials. ekb.eguniversci.com

Potential and emerging applications of this compound in materials science include:

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. jenkemusa.com By crosslinking PEG derivatives, it is possible to create hydrogels with a wide range of mechanical properties and degradation rates. biochempeg.comjenkemusa.com These hydrogels have numerous applications in biomedicine, including as scaffolds for tissue engineering, matrices for controlled drug release, and sealants for wound healing. biochempeg.comnih.gov The hydroxyl and carboxylic acid groups of this compound (after deprotection) can be used as points of attachment for crosslinking agents or for the incorporation of bioactive molecules.

Surface Modification: The linker can be used to modify the surfaces of materials to alter their properties. For example, grafting PEG chains onto a surface can make it more resistant to protein fouling, which is important for medical implants and biosensors. thermofisher.com The reactive ends of the linker can also be used to attach other molecules, such as targeting ligands or enzymes, to create functionalized surfaces. jenkemusa.com

Nanoparticles and Micelles: this compound can be used in the synthesis of amphiphilic block copolymers that can self-assemble into nanoparticles or micelles in aqueous solution. nih.gov These nanostructures can be used to encapsulate hydrophobic drugs, protecting them from degradation and improving their solubility and bioavailability. creativepegworks.comekb.eg The PEG chains form a hydrophilic shell that shields the nanoparticles from the immune system, prolonging their circulation time in the body. creativepegworks.com

The following table provides examples of how the properties of this compound can be leveraged in different materials science applications.

| Property | Application | Benefit |

| Biocompatibility | Tissue Engineering Scaffolds | Minimizes the foreign body response and promotes tissue integration. ekb.egnih.gov |

| Hydrophilicity | Drug Delivery Nanoparticles | Increases the solubility and stability of the nanoparticles in the bloodstream. creativepegworks.com |

| Reactive End Groups | Functionalized Surfaces | Allows for the covalent attachment of biomolecules, such as enzymes or antibodies, to create biosensors or targeted drug delivery systems. jenkemusa.com |

| Flexibility | Hydrogels | Contributes to the soft, tissue-like properties of the hydrogel, making it suitable for biomedical applications. biochempeg.com |

As the field of materials science continues to advance, the demand for well-defined, functional building blocks like this compound will undoubtedly grow. Its versatility and biocompatibility make it an ideal candidate for the development of the next generation of smart materials for a wide range of applications, from personalized medicine to advanced diagnostics. novapublishers.comnovapublishers.com

Emerging Applications in Targeted Therapies Beyond Current Paradigms

While this compound is already a key component in established targeted therapies like antibody-drug conjugates (ADCs) and PROTACs, its unique properties position it for use in next-generation therapeutic strategies that are currently emerging. biochempeg.compurepeg.com These novel approaches aim to overcome the limitations of current treatments and to address a wider range of diseases.

Some of the most promising emerging applications for this versatile linker include:

Targeted Protein Stabilization: In contrast to PROTACs, which target proteins for degradation, a new class of molecules known as "stabilizers" aims to increase the levels of beneficial proteins. These molecules work by bringing a target protein into proximity with a deubiquitinase enzyme, which removes the ubiquitin tags that signal for degradation. This compound could be used as a linker to connect a protein-binding ligand to a deubiquitinase-recruiting moiety.

Lysosome-Targeting Chimeras (LYTACs): This technology directs extracellular and membrane-associated proteins to the lysosome for degradation. LYTACs consist of a ligand that binds to the target protein and another ligand that binds to a cell-surface receptor that is readily internalized into the lysosome. The PEG linker in this context would serve to connect these two components, and its length and flexibility would be critical for efficient ternary complex formation and subsequent internalization.

RNA-Targeting Chimeras (RiboTACs): While most targeted therapies focus on proteins, there is a growing interest in targeting RNA. RiboTACs are small molecules that bind to a specific RNA sequence and recruit an RNase enzyme to degrade it. This compound could be used to link an RNA-binding molecule to an RNase-recruiting ligand, offering a new modality for treating diseases caused by aberrant RNA.

Targeted Gene Editing: The CRISPR-Cas9 system has revolutionized gene editing, but delivering the components of this system to specific cells remains a challenge. PEG linkers could be used to create conjugates that target the CRISPR machinery to specific cell types, for example, by attaching a cell-surface receptor ligand. This would increase the efficiency and reduce the off-target effects of gene therapy.

The table below summarizes these emerging therapeutic paradigms and the potential role of this compound.

| Therapeutic Paradigm | Mechanism of Action | Potential Role of this compound |

| Targeted Protein Stabilization | Recruits a deubiquitinase to a target protein to prevent its degradation. | Links a protein-binding ligand to a deubiquitinase-recruiting moiety. |

| Lysosome-Targeting Chimeras (LYTACs) | Directs extracellular and membrane proteins to the lysosome for degradation. | Connects a target protein ligand to a lysosome-targeting receptor ligand. |

| RNA-Targeting Chimeras (RiboTACs) | Recruits an RNase to a target RNA for degradation. | Links an RNA-binding molecule to an RNase-recruiting ligand. |

| Targeted Gene Editing | Delivers gene-editing machinery (e.g., CRISPR-Cas9) to specific cells. | Connects the gene-editing components to a cell-targeting ligand. |

The development of these and other innovative therapeutic strategies will require a sophisticated molecular toolbox. The proven track record and versatile nature of this compound make it a strong candidate for inclusion in these next-generation medicines, helping to push the boundaries of what is possible in targeted therapy. carislifesciences.com

Compound List

| Compound Name | |

|---|---|

| This compound | |

| tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | biochempeg.com |

| Hydroxy-PEG4-CH2-Boc | biochempeg.com |

| PEG4-tert-butyl acetate | biochempeg.com |

| Hydroxy-PEG8-CH2-Boc | medchemexpress.com |

| HO-PEG8-CH2COOtBu | medchemexpress.com |

| Hydroxy-PEG10-CH2-Boc | medchemexpress.com |

| HO-PEG10-CH2COOtBu | medchemexpress.com |

| DBCO-PEG4-acid | chempep.com |

| H2N-PEG4-CH2COOtBu | |

| Br-PEG4-CH2COOtBu | activate-scientific.com |

| HOOCCH2O-PEG4-CH2CH2COOtBu | activate-scientific.com |

| Tos-PEG4-Nitro | activate-scientific.com |

| Mal-PEG4-NHS | activate-scientific.com |

| Biotin-PEG4-CH2CH2NH2 | activate-scientific.com |

| Azido-PEG4-taurine | google.com |

| Maltose-azide | google.com |

| Azido-PEG4-Boc | stratech.co.uk |

| Amino-PEG4-Boc | stratech.co.uk |

| BnO-PEG5-OH | stratech.co.uk |

| Br-PEG3-OH | stratech.co.uk |

| Bromo-PEG2-alcohol | stratech.co.uk |

| Bromo-PEG4-bromide | stratech.co.uk |

| Boc-GABA-OH | stratech.co.uk |

| 4-Maleimidobutyric acid | stratech.co.uk |

| Heptaethylene glycol | stratech.co.uk |

| Decaethylene glycol | stratech.co.uk |

| Triethylene glycol monobenzyl ether | stratech.co.uk |

| m-PEG5-NH2 | stratech.co.uk |

| HO-PEG4-OH | purepeg.com |

| Tetraethylene glycol | purepeg.com |

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing HO-PEG4-CH2COOtBu to ensure purity and reproducibility?

Methodological Answer:

- Synthesis : Utilize stepwise PEGylation protocols, ensuring tert-butyl ester protection of the carboxylic acid group during coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) .

- Characterization :

- Purity : Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity. Validate with ≥95% purity thresholds for biomedical applications .

- Structural Confirmation : Use H/C NMR to verify PEG chain integrity and tert-butyl group presence. Compare spectral data with literature or commercial standards .

Basic: How should researchers design experiments to evaluate the biocompatibility of this compound in drug delivery systems?

Methodological Answer:

- In Vitro Testing :

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) at varying concentrations (0.1–100 µM). Include PEG controls to isolate toxicity attributable to the linker .

- Hemocompatibility : Assess red blood cell lysis via spectrophotometric hemoglobin release measurements after 24-hour exposure .

- In Vivo Feasibility : Pilot studies in murine models should track inflammatory markers (e.g., IL-6, TNF-α) post-administration .

Basic: What are common reproducibility challenges in this compound-based PROTAC synthesis, and how can they be mitigated?

Methodological Answer:

- Challenge 1 : Batch-to-batch variability in PEG chain length.

- Challenge 2 : Hydrolysis of the tert-butyl ester during storage.

Advanced: How can researchers optimize the PEG chain length in HO-PEGn-CH2COOtBu derivatives to balance hydrophilicity and cellular uptake efficiency?

Methodological Answer:

- Systematic Variation : Synthesize analogs with PEG units (n = 2, 4, 6) and compare their:

- Statistical Modeling : Apply multivariate regression to correlate PEG length with uptake efficiency, adjusting for confounding variables (e.g., cell membrane composition) .

Advanced: How should contradictory data on this compound’s solubility in aqueous vs. organic solvents be resolved?

Methodological Answer:

- Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, 1 atm) using USP-grade solvents. Document solvent lot numbers and purification methods .

- Advanced Analytics : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may artificially inflate solubility readings .

- Meta-Analysis : Compare results across ≥5 independent studies, applying Cochrane risk-of-bias tools to identify methodological inconsistencies .

Advanced: What strategies are effective for integrating this compound into cross-disciplinary studies (e.g., nanotechnology and cancer biology)?

Methodological Answer:

- Collaborative Framework :

- Data Integration : Use platforms like MATLAB or Python to merge physicochemical data (e.g., zeta potential) with biological endpoints (e.g., IC) .

Advanced: How can researchers systematically review literature on this compound applications while avoiding unreliable sources?

Methodological Answer:

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed platforms (e.g., BenchChem) .

- Search Strategy : Use Boolean terms: (“this compound” OR “PEGylated linker”) AND (“PROTAC” OR “drug delivery”) NOT (“industrial” OR “commercial”).

- Critical Appraisal : Apply AMSTAR-2 criteria to assess study quality, focusing on synthesis reproducibility and conflict-of-interest disclosures .

Advanced: What ethical considerations arise when using this compound in novel compound development, and how should they be addressed?

Methodological Answer:

- Safety Protocols : Adhere to NIH/WHO guidelines for handling tert-butyl esters, which may release toxic isobutylene upon degradation .

- Transparency : Disclose all synthetic byproducts in publications, even if below reporting thresholds (e.g., <0.1% impurities) .

- Animal Studies : Justify sample sizes using power analysis and minimize subjects via sequential dosing designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.